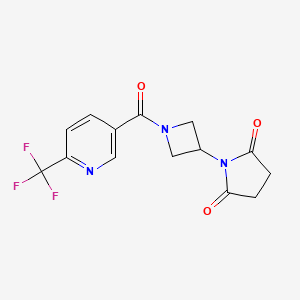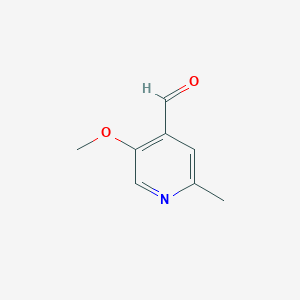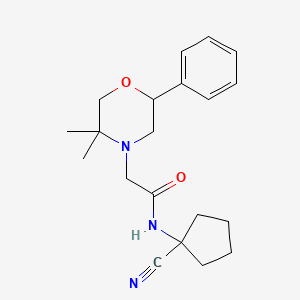![molecular formula C27H25NO4 B3005572 (1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid CAS No. 2445750-21-8](/img/structure/B3005572.png)
(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid: is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 4-aminobenzyl alcohol.
Formation of the Cyclopentane Ring: Cyclopentanone undergoes a series of reactions to form the cyclopentane ring structure.
Introduction of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino group is then coupled with the cyclopentane carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Use of Automated Synthesizers: Employing automated peptide synthesizers to streamline the process.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides due to the Fmoc protecting group.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Utilized in the modification of proteins and peptides for research purposes.
Bioconjugation: Employed in the conjugation of biomolecules for various biological assays.
Medicine
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Diagnostic Tools: Used in the synthesis of diagnostic agents for medical imaging.
Industry
Material Science: Applied in the development of new materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemical products.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with amino groups in peptides and proteins, protecting them during chemical reactions.
Pathways Involved: It participates in pathways related to peptide bond formation and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Fmoc-protected amino acids: A broad class of compounds used in peptide synthesis.
Uniqueness
Structural Features: The cyclopentane ring provides unique steric properties compared to cyclohexane derivatives.
Reactivity: The specific arrangement of functional groups offers distinct reactivity patterns, making it valuable in specialized synthetic applications.
This detailed overview provides a comprehensive understanding of (1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
(1R,3R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)19-10-9-18(15-19)17-11-13-20(14-12-17)28-27(31)32-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,11-14,18-19,25H,9-10,15-16H2,(H,28,31)(H,29,30)/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQARSBBPXVDAV-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B3005489.png)

![1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B3005491.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)
![7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B3005496.png)




![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B3005507.png)
![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)

